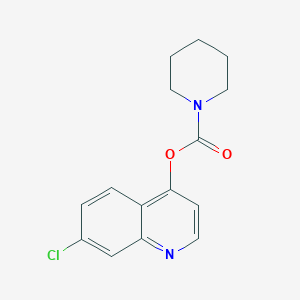![molecular formula C17H24N2O3 B5666985 5-[4-(2,3-dimethylphenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5666985.png)
5-[4-(2,3-dimethylphenyl)-1-piperazinyl]-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
"5-[4-(2,3-dimethylphenyl)-1-piperazinyl]-5-oxopentanoic acid" is a chemical compound synthesized through various reactions involving piperazine derivatives and other organic compounds. This compound has been studied for its molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds involves reactions such as the Friedel–Crafts reaction, where components like piperazine and dimethylphenyl are combined with other organic molecules. For example, Wang et al. (2004) synthesized a compound by reacting 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 5-chloromethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, characterizing its molecular structure with weak intramolecular C—H⋯N interaction and intermolecular hydrogen bonds (Wang et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds similar to "5-[4-(2,3-dimethylphenyl)-1-piperazinyl]-5-oxopentanoic acid" is characterized by features like intramolecular C—H⋯N interactions and intermolecular hydrogen bonds, contributing to the stability of the crystal packing. This was observed in the crystal structure of compounds synthesized by Wang et al. (2006) (Wang et al., 2006).
Chemical Reactions and Properties
Piperazine derivatives, including "5-[4-(2,3-dimethylphenyl)-1-piperazinyl]-5-oxopentanoic acid," typically undergo reactions like cyclo condensation and condensation with haloacetic acids. These reactions lead to the formation of various hybrid compounds with unique chemical properties. Vasilevskii et al. (2010) studied the reaction of a similar compound with halogenoacetic acids, confirming the structures using NMR spectroscopy and XRD analysis (Vasilevskii et al., 2010).
Physical Properties Analysis
The physical properties of such compounds are characterized by their crystal structures and thermal stability. The compounds often crystallize in specific systems, as observed by Khedhiri et al. (2016) in their study of a novel organic-inorganic hybrid material (Khedhiri et al., 2016).
Eigenschaften
IUPAC Name |
5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13-5-3-6-15(14(13)2)18-9-11-19(12-10-18)16(20)7-4-8-17(21)22/h3,5-6H,4,7-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGPPPOOEOQUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5666902.png)
![1-{4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methoxyacetone](/img/structure/B5666906.png)


![N-methyl-4-{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}-N-(tetrahydro-2H-thiopyran-4-yl)butanamide](/img/structure/B5666919.png)
![1-{2-[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B5666928.png)
![N-cyclopentyl-8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5666930.png)
![5-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B5666940.png)

![5-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1H-1,2,3-benzotriazole](/img/structure/B5666958.png)
![2-ethyl-8-[(1-methyl-5-phenyl-1H-pyrazol-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5666962.png)
![9-(2-chlorobenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5666963.png)
![4-{[(1S*,5R*)-3-benzoyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1-ethylpyridin-2(1H)-one](/img/structure/B5666970.png)
![1,3-benzodioxol-5-yl{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5666998.png)